REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([Cl:8])[n:6][cH:7]1.[C:11]([CH3:12])([CH3:13])([CH3:14])[O:15][C:16]([CH2:17][Zn+:18])=[O:19].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[Cl-:10]>>[c:2]1([CH2:17][C:16]([O:15][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:19])[cH:3][c:4]([CH3:9])[c:5]([Cl:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cnc1Cl
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Name
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CC(C)(C)OC(=O)C[Zn+]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)C[Zn+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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Cc1cc(CC(=O)OC(C)(C)C)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |